molecular formula C11H17N3 B598719 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine CAS No. 1202050-45-0

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine

Cat. No.: B598719
CAS No.: 1202050-45-0
M. Wt: 191.278
InChI Key: MJGYATLGOQZTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a pyridine moiety at the second position and an amine group at the methylene carbon attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine precursor.

    Attachment of the Amine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Pyridin-2-ylpiperidin-4-yl)methanamine
  • 1-(1-Pyridin-3-ylpiperidin-3-yl)methanamine
  • 1-(1-Pyridin-4-ylpiperidin-3-yl)methanamine

Uniqueness

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine moiety and the amine group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1-pyridin-2-ylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-8-10-4-3-7-14(9-10)11-5-1-2-6-13-11/h1-2,5-6,10H,3-4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGYATLGOQZTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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